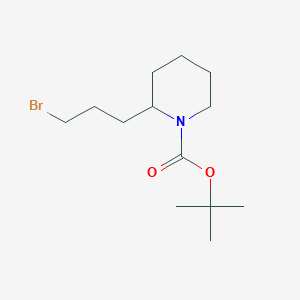

tert-Butyl 2-(3-bromopropyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(3-bromopropyl)piperidine-1-carboxylate (CAS: 210564-53-7) is a brominated piperidine derivative with the molecular formula C₁₃H₂₄BrNO₂ and a molecular weight of 306.24 g/mol . It features a tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring and a 3-bromopropyl substituent at the 2-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the bromoalkyl chain serves as a reactive site for further functionalization.

Properties

Molecular Formula |

C13H24BrNO2 |

|---|---|

Molecular Weight |

306.24 g/mol |

IUPAC Name |

tert-butyl 2-(3-bromopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h11H,4-10H2,1-3H3 |

InChI Key |

PVSFMXKIJNNRDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl compounds under controlled conditions. One common method includes the reaction of 2-(3-bromopropyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 2-(3-bromopropyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.

Oxidation Products: Oxidation can yield ketones, alcohols, or carboxylic acids.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-bromopropyl)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including oncology and neurology .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-bromopropyl)piperidine-1-carboxylate involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate (CAS: 164149-27-3)

- Molecular Formula: C₁₃H₂₄BrNO₂

- Molecular Weight : 306.24 g/mol

- Purity : 97%

- Key Difference : The bromopropyl group is at the 4-position of the piperidine ring instead of the 2-position.

- Implications : Positional isomerism may alter steric effects and reaction kinetics. For example, nucleophilic substitution reactions could proceed at different rates due to variations in steric hindrance or electronic environments .

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate (CAS: 193629-30-0)

- Similarity Score : 0.98 (compared to the target compound)

- Key Difference : The bromopropyl group is at the 3-position .

- Implications : Conformational flexibility of the piperidine ring (as described by Cremer and Pople’s puckering coordinates) may influence reactivity. Substituents at the 3-position could lead to distinct transition states in ring-opening or alkylation reactions .

Alkyl Chain Variants

tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate (CAS: 142355-81-5)

- Similarity Score : 1.00

- Key Difference : A 4-bromobutyl chain replaces the 3-bromopropyl group.

- Implications : The longer alkyl chain increases hydrophobicity and may enhance membrane permeability in biological applications. However, it could also reduce solubility in polar solvents.

tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate (CAS: 210564-54-8)

Aromatic Bromide Analog

tert-Butyl 3-(3-bromophenyl)piperidine-1-carboxylate (CAS: 1203686-41-2)

- Molecular Formula: C₁₆H₂₂BrNO₂

- Molecular Weight : 340.26 g/mol

- Key Difference : A bromophenyl group replaces the bromoalkyl chain.

- Implications :

- Physical Properties :

Substituent Steric Effects

tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS: 1363383-33-8)

Biological Activity

tert-Butyl 2-(3-bromopropyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. Its molecular formula is , and it features a tert-butyl group and a bromopropyl moiety, which contribute to its reactivity and interactions within biological systems. This article delves into the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

The compound is characterized by:

- Molecular Weight : Approximately 306.24 g/mol

- Structure : A piperidine ring substituted with a tert-butyl group and a 3-bromopropyl chain.

The biological activity of this compound largely stems from its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to form covalent bonds with various molecular targets, potentially modulating the activity of enzymes or receptors involved in several biological pathways.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Its interactions with biological targets suggest potential applications in treating conditions related to the central nervous system and other therapeutic areas.

Key Findings:

- Medicinal Chemistry Applications : It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- Biological Studies : The compound has been utilized in studies examining the effects of piperidine derivatives on enzyme interactions and receptor binding, which are crucial for understanding their therapeutic potential.

- Nucleophilic Substitution : The bromopropyl chain's ability to undergo nucleophilic substitution reactions enhances its reactivity, making it a valuable building block for synthesizing more complex bioactive molecules.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(3-bromopropyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring. A common approach includes:

- Step 1 : Introduction of the tert-butyl carbamate protecting group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF) .

- Step 2 : Alkylation at the 2-position of the piperidine ring using 1,3-dibromopropane to install the bromopropyl sidechain. This step often requires a strong base like LDA or NaH to deprotonate the piperidine nitrogen .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Yield optimization depends on reaction time, temperature, and stoichiometry .

Q. How is this compound characterized for structural confirmation?

Methodological Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and Boc-group integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight (expected [M+H]⁺ ~332.1 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at ~1680–1700 cm⁻¹ confirm the carbonyl group of the Boc-protected amine .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: Based on Safety Data Sheets (SDS) for structurally similar piperidine derivatives:

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust, as bromoalkanes may cause respiratory irritation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as brominated compounds can cause dermatitis .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

Methodological Answer: Contradictions in NMR or MS data may arise from impurities, diastereomers, or conformational flexibility. Strategies include:

- Crystallographic Analysis : Single-crystal X-ray diffraction (using SHELX programs) to unambiguously determine bond lengths, angles, and stereochemistry .

- Dynamic NMR Studies : Variable-temperature NMR to assess ring puckering dynamics of the piperidine moiety, which can cause signal splitting .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. What experimental strategies optimize the alkylation step in the synthesis of this compound?

Methodological Answer: The bromopropyl sidechain installation is sensitive to steric hindrance. Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the piperidine nitrogen .

- Temperature Control : Slow addition of alkylating agent at −78°C (to minimize side reactions) followed by gradual warming to room temperature .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Q. How can stereochemical outcomes be analyzed for derivatives of this compound?

Methodological Answer: Chiral resolution and enantiomer analysis require:

- Chiral HPLC : Use of columns like Chiralpak IA/IB to separate enantiomers. Mobile phases often include hexane/isopropanol with 0.1% diethylamine .

- Circular Dichroism (CD) : To confirm absolute configuration by comparing experimental CD spectra with simulated data .

- Enantiomorph-Polarity Estimation : Apply Flack or Rogers parameters in crystallography to assign chirality .

Q. How should conflicting toxicity data (e.g., acute vs. unclassified toxicity) be addressed in risk assessment?

Methodological Answer: When SDS data are incomplete or contradictory (e.g., acute inhalation toxicity reported in one study vs. "no data" in another ):

- In Silico Tox Prediction : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate endpoints (e.g., LD50) .

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity .

- Tiered Testing : Follow OECD guidelines for progressive toxicity testing, starting with dermal irritation assays .

Q. What methodologies evaluate the biological activity of this compound in drug discovery?

Methodological Answer: For preliminary pharmacological profiling:

- Target Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to assess affinity for GPCRs or ion channels .

- ADME Screening : Microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance. Boc-protected amines generally exhibit improved stability .

- In Vivo Efficacy : Rodent models for neuropharmacological activity, leveraging the compound’s potential as a ROS scavenger .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under ambient conditions?

Methodological Answer: Discrepancies may arise from impurities or storage conditions. Approaches include:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Boc groups are typically stable but may hydrolyze under acidic/humid conditions .

- Karl Fischer Titration : Quantify moisture content in stored samples, as hydrolysis of the bromopropyl group is moisture-sensitive .

Q. What strategies validate the ecological impact of this compound when data are unavailable?

Methodological Answer: Use predictive ecotoxicology frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.